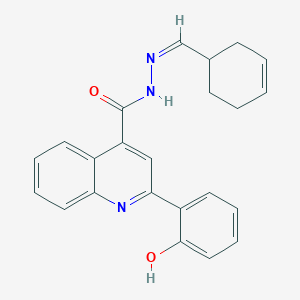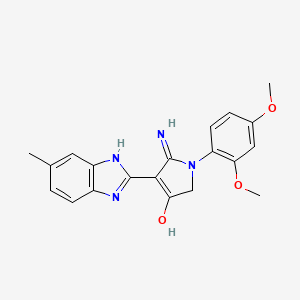![molecular formula C24H30N6 B6060098 N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine](/img/structure/B6060098.png)
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a dimethylphenyl group, and an indole moiety, making it a subject of study in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine typically involves multiple steps, starting with the preparation of the tetrazole ring and the indole moiety. One common method involves the reaction of 2,6-dimethylphenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then coupled with a suitable indole derivative under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The choice of solvents, temperature control, and reaction time are critical factors in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The indole moiety may also play a role in binding to biological targets, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: N-[1-(2,6-Dimethylphenyl)-N2,N2-diethylglycinamide], a local anesthetic with similar structural features.
Bupivacaine: N-(2,6-Dimethylphenyl)piperidine-2-carboxamide, another local anesthetic with a related structure
Uniqueness
N-[1-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]-1-methylpropyl]-2-methyl-1H-indole-3-ethanamine is unique due to the presence of both a tetrazole ring and an indole moiety, which are not commonly found together in similar compounds. This unique combination may confer distinct biological and chemical properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-[2-(2-methyl-1H-indol-3-yl)ethyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6/c1-6-24(5,23-27-28-29-30(23)22-16(2)10-9-11-17(22)3)25-15-14-19-18(4)26-21-13-8-7-12-20(19)21/h7-13,25-26H,6,14-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDBHFUGDITPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NN=NN1C2=C(C=CC=C2C)C)NCCC3=C(NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-hydroxy-5,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6060035.png)
![METHYL 5-METHYL-7-(6-METHYL-2-QUINOLYL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B6060037.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6060042.png)
![2H-benzotriazol-5-yl-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone](/img/structure/B6060043.png)
![ethyl [2-(4-ethylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B6060052.png)

![2,6-DIMETHYL-4-[2,2,2-TRIFLUORO-1-HYDROXY-1-(TRIFLUOROMETHYL)ETHYL]PHENYL 2-THIOPHENECARBOXYLATE](/img/structure/B6060075.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6060082.png)
![[1-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6060084.png)
![N-(2-imidazo[1,2-a]pyrimidin-2-ylethyl)-6-oxo-1-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B6060105.png)
![2-(dimethylamino)-7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060107.png)
![6-[4-(ADAMANTAN-1-YL)PIPERAZIN-1-YL]-N2-METHYL-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE](/img/structure/B6060114.png)
